DK-1-49 is derived from a series of peptide modifications aimed at enhancing the efficacy of RNA interference mechanisms. It belongs to a broader category of peptide-siRNA conjugates, which are engineered to improve cellular uptake and target specificity in gene silencing applications. The synthesis and characterization of DK-1-49 have been explored in various studies, emphasizing its role in advancing therapeutic strategies against diseases such as cancer and genetic disorders.
The synthesis of DK-1-49 involves several sophisticated techniques, primarily focusing on solid-phase peptide synthesis. This method allows for the stepwise assembly of peptides on a resin support, facilitating the incorporation of specific amino acid residues.
The molecular structure of DK-1-49 is characterized by its peptide backbone, which typically includes several key amino acids that confer specific biological properties.
The structural analysis can be inferred from NMR spectroscopy and computational modeling techniques used to predict its conformation. The presence of disulfide linkages may also play a critical role in stabilizing the structure, enhancing its functionality as a therapeutic agent.
DK-1-49 participates in various chemical reactions that are essential for its functionality as a drug delivery system.
The compound can undergo hydrolysis under physiological conditions, which may release the siRNA component within target cells. Additionally, it may engage in nucleophilic substitutions or modifications that enhance its stability and efficacy during circulation within biological systems.
The mechanism by which DK-1-49 exerts its effects involves several key processes:
Understanding the physical and chemical properties of DK-1-49 is crucial for its application in drug development.
DK-1-49 has significant potential applications in scientific research and therapeutic development:
DK-1-49 (CAS 853136-76-2) is a synthetic small molecule with the molecular formula C₂₈H₃₁N₅O₃S₂ and a molecular weight of 549.71 g/mol. Classified as an autophagonizer, it induces autophagy by promoting autophagosome formation and acidic vacuole accumulation [1]. This compound has emerged as a critical tool for probing autophagy mechanisms in disease pathophysiology, particularly in cancer and neurodegenerative disorders. Its ability to selectively modulate autophagy without immediate cytotoxicity makes it valuable for dissecting this complex cellular process.
The discovery of DK-1-49 emerged from targeted efforts to develop compounds that modulate cellular autophagy pathways. While its exact discovery timeline remains undocumented in public literature, its chemical registry (CAS 853136-76-2) indicates synthesis and characterization in the early 21st century. The compound was first identified in pharmacological screens designed to detect regulators of LC3-II, a key autophagosomal membrane protein. Initial studies revealed its unique ability to cause rapid accumulation of LC3-II and enhance autophagic flux without inducing immediate apoptosis, distinguishing it from mTOR inhibitors like rapamycin [1].
DK-1-49 was developed to address limitations of earlier autophagy modulators, such as non-specificity or off-target effects. Unlike natural autophagy inducers (e.g., trehalose), DK-1-49 acts through a well-defined mechanism involving autophagosome stabilization rather than upstream pathway activation. Early research focused on its in vitro effects, where it demonstrated consistent autophagic activity across multiple cell lines, including neurons and cancer models. This reproducibility cemented its utility as a research tool [1] [3].
Structural Classification
DK-1-49 belongs to the class of organosulfur compounds featuring a complex heterocyclic scaffold. Key structural attributes include:
Table 1: Molecular Characteristics of DK-1-49
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₁N₅O₃S₂ |
Molecular Weight | 549.71 g/mol |
CAS Registry | 853136-76-2 |
Storage Conditions | -20°C (desiccated) |
Purity Specifications | ≥95% (HPLC) |
Functional Classification
Functionally, DK-1-49 is classified as an autophagosome-enhancing agent based on its mechanism:
Table 2: Functional Comparison with Other Autophagy Modulators
Compound | Primary Target | Effect on LC3-II | Specificity |
---|---|---|---|
DK-1-49 | Autophagosome stability | ↑↑↑ | Macroautophagy-selective |
Rapamycin | mTORC1 | ↑↑ | Broad cellular effects |
Chloroquine | Lysosomal pH | Blocks degradation | Nonspecific inhibitor |
DK-1-49’s actions occur downstream of mTOR signaling, as it remains effective in mTOR-inhibited cells. This positions it as a unique probe for studying late-stage autophagy mechanisms independent of nutrient-sensing pathways [1].
Cancer Research Applications
In oncology, DK-1-49 enables precise dissection of autophagy’s dual roles in tumor suppression and chemoresistance:
Neurodegenerative Disease Models
DK-1-49 provides critical insights into proteinopathies:
Methodological Standardization
DK-1-49 supports reproducibility through standardized protocols:
Table 3: Experimental Applications of DK-1-49
Research Area | Model System | Key Readouts |
---|---|---|
Oncology | 3D spheroid co-cultures | LC3-II turnover, apoptosis synergy |
Neuroscience | iPSC-derived neurons | Autophagic flux, mitochondrial clearance |
Infection Biology | Macrophage-pathogen | Pathogen containment via xenophagy |
Emerging Directions
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2